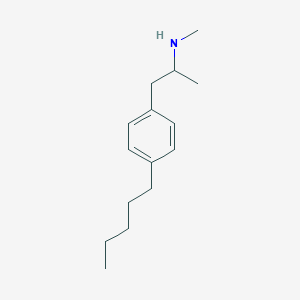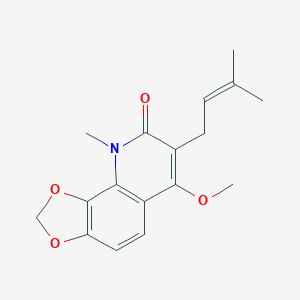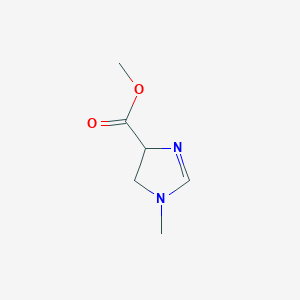
Methyl 1-methyl-2-imidazoline-4-carboxylate
概述
描述
Methyl 1-methyl-2-imidazoline-4-carboxylate, also known as MMIC, is a chemical compound that has been extensively studied for its various biological activities. It is a synthetic molecule that has been found to have potential applications in the field of medicine and research.
作用机制
The mechanism of action of Methyl 1-methyl-2-imidazoline-4-carboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 and inducible nitric oxide synthase. Methyl 1-methyl-2-imidazoline-4-carboxylate has also been shown to modulate the expression of various genes involved in cell growth and apoptosis.
生化和生理效应
Methyl 1-methyl-2-imidazoline-4-carboxylate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation products in cells exposed to oxidative stress. Methyl 1-methyl-2-imidazoline-4-carboxylate has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in cells exposed to inflammatory stimuli. In addition, Methyl 1-methyl-2-imidazoline-4-carboxylate has been shown to induce apoptosis in cancer cells and inhibit their growth.
实验室实验的优点和局限性
Methyl 1-methyl-2-imidazoline-4-carboxylate has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. It has been extensively studied for its various biological activities, and its mechanism of action is well understood. However, there are also some limitations to using Methyl 1-methyl-2-imidazoline-4-carboxylate in lab experiments. It has low solubility in water and may require the use of organic solvents for its administration. In addition, its effects may vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for the study of Methyl 1-methyl-2-imidazoline-4-carboxylate. One area of research could be the development of more efficient synthesis methods that can produce Methyl 1-methyl-2-imidazoline-4-carboxylate in higher yields. Another area of research could be the investigation of the potential of Methyl 1-methyl-2-imidazoline-4-carboxylate as a therapeutic agent for various diseases, including cancer and inflammatory disorders. The development of novel delivery systems for Methyl 1-methyl-2-imidazoline-4-carboxylate could also be an area of future research. Furthermore, the exploration of the potential of Methyl 1-methyl-2-imidazoline-4-carboxylate as a lead compound for the development of new drugs with improved efficacy and safety profiles could be an exciting area of research.
科学研究应用
Methyl 1-methyl-2-imidazoline-4-carboxylate has been extensively studied for its various biological activities, including its potential as an anti-inflammatory agent, antioxidant, and anti-tumor agent. It has been found to have a protective effect against oxidative stress and inflammation-induced damage in various cell types. Methyl 1-methyl-2-imidazoline-4-carboxylate has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
属性
IUPAC Name |
methyl 1-methyl-4,5-dihydroimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-8-3-5(7-4-8)6(9)10-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUSJNTYIZUJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(N=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590932 | |
| Record name | Methyl 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-2-imidazoline-4-carboxylate | |
CAS RN |
17289-17-7 | |
| Record name | Methyl 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

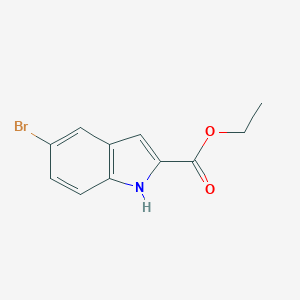
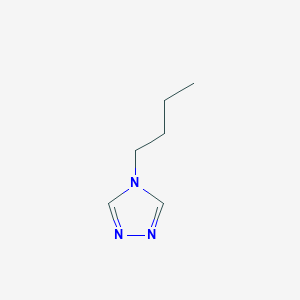


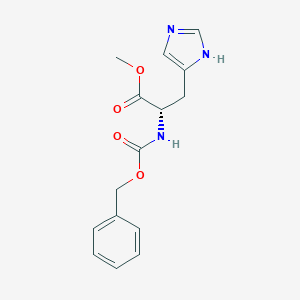

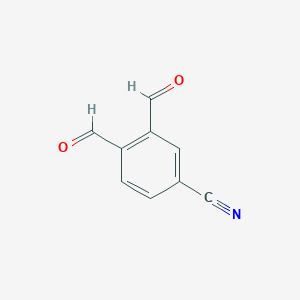
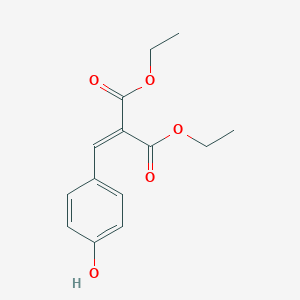
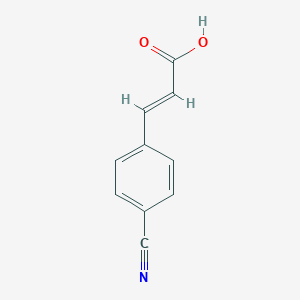
![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)
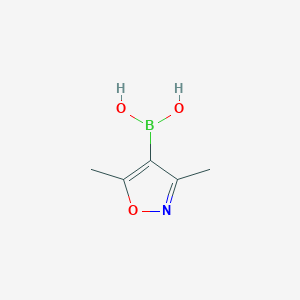
![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)
